

Kinome-wide Profiling of PROTAC c-Met Degrader-2: A Comparative Selectivity Analysis

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Compound of Interest		
Compound Name:	PROTAC c-Met degrader-2	
Cat. No.:	B15544065	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinome-wide selectivity of **PROTAC c-Met degrader-2** against other c-Met targeting PROTACs. The data presented herein is compiled from publicly available research to facilitate an objective assessment of these molecules for research and development purposes.

Introduction to c-Met and PROTAC Technology

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[1] Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[2][3][4] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[2][3]

Overview of PROTAC c-Met Degrader-2 and Alternatives

PROTAC c-Met degrader-2 is a PROTAC that utilizes Foretinib as the c-Met binding ligand and recruits the Cereblon (CRBN) E3 ligase.[5] While effective in degrading c-Met, the



selectivity of Foretinib-based PROTACs has been a subject of investigation due to Foretinib's promiscuous binding to a large number of kinases.[6]

This guide compares **PROTAC c-Met degrader-2** (represented by a structurally analogous CRBN-recruiting Foretinib-based PROTAC) with a newer generation of c-Met degraders, D10 and D15, which are based on the highly selective c-Met inhibitor, Tepotinib.

Quantitative Data Comparison

The following tables summarize the key performance indicators for the compared c-Met degraders.

Table 1: Potency and Efficacy of c-Met Degraders

Degrader	Target Ligand	E3 Ligase Ligand	DC50 (c- Met)	Dmax (c- Met)	Cell Line
PROTAC c- Met degrader-2	Foretinib	CRBN	50 nM[5]	>90%	MDA-MB-231
D10	Tepotinib	CRBN	pM range	>99%[7]	EBC-1, Hs746T
D15	Tepotinib	CRBN	pM range	>99%[7]	EBC-1, Hs746T

Table 2: Kinome-wide Selectivity Profile

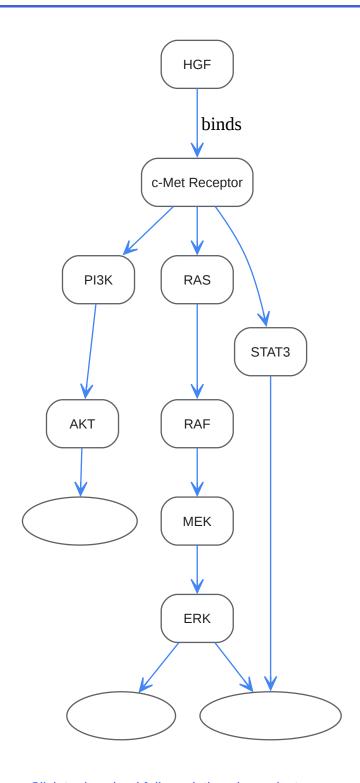


Degrader	Warhead Kinase Binding Profile	Degraded Kinases (out of 54 tested Foretinib binders)	Method
Foretinib-based CRBN PROTAC (analogous to PROTAC c-Met degrader-2)	Binds to 133 kinases	14	Multiplexed tandem mass spectrometry
D10 & D15	Highly selective for c-	Data not available (warhead is highly selective)	Inferred from warhead selectivity

Signaling Pathways and Experimental Workflows c-Met Signaling Pathway

The c-Met signaling pathway, upon activation by its ligand HGF, triggers a cascade of downstream signaling events that regulate cell growth, survival, and motility.





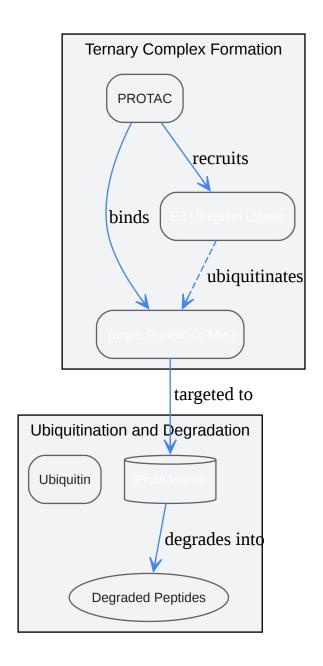
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Caption: Simplified c-Met signaling pathway.

PROTAC Mechanism of Action



PROTACs induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.



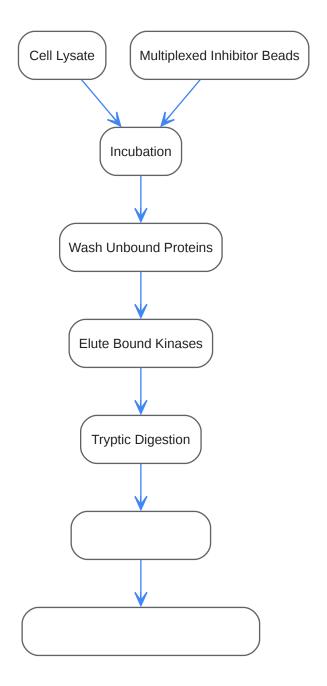
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Caption: General mechanism of action for PROTACs.

Kinome-wide Profiling Workflow



A general workflow for assessing the selectivity of kinase inhibitors or degraders using affinity-based chemical proteomics.



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Caption: Workflow for MIB-MS kinome profiling.

Experimental Protocols



Kinome-wide Selectivity Profiling (Multiplexed Inhibitor Bead Mass Spectrometry - MIB-MS)

This method is used to identify the kinases that bind to a panel of immobilized, broad-spectrum kinase inhibitors from a cell lysate.

- Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.
- MIB Affinity Chromatography: The cell lysate is incubated with multiplexed inhibitor beads, which are sepharose beads coupled to a variety of kinase inhibitors. Kinases in the lysate that have affinity for the immobilized inhibitors will bind to the beads.
- Washing: The beads are washed extensively to remove non-specifically bound proteins.
- Elution: The bound kinases are eluted from the beads, typically using a denaturing buffer.
- Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and digested into peptides, usually with trypsin.
- LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[3][8] [9][10]

c-Met Degradation by Western Blot

This protocol is used to quantify the amount of a specific protein in a sample.

- Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC degrader for a specified time.
- Cell Lysis: Lyse the cells to release the proteins.
- Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).



- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (c-Met).
- Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
- Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
- Imaging: Capture the light signal with a detector to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.[11][12][13]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

- Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the test compound.
- MTT Incubation: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1][2][14][15]



Conclusion

The kinome-wide selectivity of a PROTAC is a critical attribute that influences its therapeutic window and potential off-target effects. While **PROTAC c-Met degrader-2**, a Foretinib-based degrader, effectively degrades c-Met, its warhead's promiscuous nature leads to the degradation of a subset of other kinases. In contrast, newer generation c-Met degraders like D10 and D15, which utilize the highly selective inhibitor Tepotinib, are predicted to have a much cleaner selectivity profile, primarily targeting c-Met for degradation. This comparison highlights the importance of warhead selection in the design of highly selective PROTACs. Researchers and drug developers should consider these selectivity profiles when choosing a c-Met degrader for their specific application.

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